molecular formula C17H18N4O5S B12255449 ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12255449
M. Wt: 390.4 g/mol
InChI Key: VBTJETJLIKDEGF-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazine derivatives This compound is characterized by its unique structure, which includes a thiadiazine ring, an oxadiazole moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Moiety: The oxadiazole ring is synthesized by reacting 4-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the oxadiazole intermediate with a sulfonamide derivative under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its combination of oxadiazole and thiadiazine rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 5-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C17H18N4O5S/c1-4-25-17(22)14-9-21(27(23,24)20-12(14)3)10-15-18-16(19-26-15)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3

InChI Key

VBTJETJLIKDEGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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